molecular formula C28H18F6N2O2S2 B8684786 2,2'-Dithiobis(N-(3-(trifluoromethyl)phenyl)benzamide) CAS No. 96835-63-1

2,2'-Dithiobis(N-(3-(trifluoromethyl)phenyl)benzamide)

Cat. No. B8684786
Key on ui cas rn: 96835-63-1
M. Wt: 592.6 g/mol
InChI Key: WHSBVRBPSIYEHO-UHFFFAOYSA-N
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Patent
US05734081

Procedure details

This compound was prepared according to the general method of Example 77 using 2,2'-dithiobisbenzoyl chloride (2.00 g, 5.83 mmol) in 50 mL of dichloromethane and 3-aminobenzotrifluoride (1.87 g, 11.6 mmol) in 15 mL of pyridine. The crude product was recrystallized from ethanol, then ethyl ether to yield 0.519 g of the title compound, mp 167°-168° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].[NH2:21][C:22]1[CH:23]=[C:24]([C:28]([F:31])([F:30])[F:29])[CH:25]=[CH:26][CH:27]=1>ClCCl.N1C=CC=CC=1>[F:31][C:28]([F:29])([F:30])[C:24]1[CH:23]=[C:22]([NH:21][C:1](=[O:19])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8][S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([NH:21][C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([C:28]([F:29])([F:30])[F:31])[CH:23]=2)=[O:13])[CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=C(C=CC=C1)SSC1=C(C(=O)Cl)C=CC=C1)(=O)Cl
Step Two
Name
Quantity
1.87 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)NC(C1=C(C=CC=C1)SSC1=C(C(=O)NC2=CC(=CC=C2)C(F)(F)F)C=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.519 g
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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